molecular formula C₂₅H₃₀N₂Na₂O₇S B1151042 Alvimopan Sulfate Disodium Salt

Alvimopan Sulfate Disodium Salt

Cat. No.: B1151042
M. Wt: 548.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

This compound is systematically designated as sodium 2-((S)-2-(((3R,4R)-3,4-dimethyl-4-(3-(sulfonatooxy)phenyl)piperidin-1-yl)methyl)-3-phenylpropanamido)acetate according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound exhibits the molecular formula C25H30N2Na2O7S, which reflects the incorporation of two sodium cations and one sulfate anion into the alvimopan molecular framework. This molecular composition represents a significant modification from the parent compound, with the addition of sulfonate functionality and disodium counterions contributing to altered physicochemical properties.

The molecular weight of this compound is precisely calculated as 548.56 daltons, representing a substantial increase from the parent alvimopan compound due to the incorporation of the disodium sulfate moiety. The systematic nomenclature reflects the specific stereochemical configuration at the critical chiral centers, maintaining the (S)-configuration at the alpha-carbon of the propanoic acid side chain and the (3R,4R)-configuration of the dimethyl-substituted piperidine ring system. The sulfate ester formation occurs specifically at the 3-hydroxyphenyl position, creating a sulfonatooxy functional group that significantly impacts the compound's solubility characteristics and potential bioavailability profile.

Chemical Property This compound
International Union of Pure and Applied Chemistry Name sodium 2-((S)-2-(((3R,4R)-3,4-dimethyl-4-(3-(sulfonatooxy)phenyl)piperidin-1-yl)methyl)-3-phenylpropanamido)acetate
Molecular Formula C25H30N2Na2O7S
Molecular Weight 548.56 g/mol
Chemical Abstracts Service Registry Number Not Available
Catalogue Numbers ALL-ALVI-4, VLST-01537

Stereochemical Configuration and Chiral Centers

The stereochemical architecture of this compound maintains the precise three-dimensional arrangement of its parent compound while incorporating the sulfate modification at the phenolic position. The molecule contains three distinct chiral centers that define its biological activity and physicochemical properties. The primary chiral center resides at the (S)-configured alpha-carbon adjacent to the carboxyl group, which plays a crucial role in receptor binding specificity and antagonist activity. This stereochemical center maintains the same configuration as found in the parent alvimopan molecule, ensuring preservation of the essential structural features required for mu-opioid receptor recognition.

The piperidine ring system contains two additional chiral centers at the 3 and 4 positions, both maintaining the (R)-configuration as established in the original alvimopan structure. The 3R-methyl substitution and 4R-configuration bearing the 3-hydroxyphenyl substituent create a rigid trans-diaxial arrangement that contributes significantly to the compound's receptor binding affinity and selectivity profile. The specific stereochemical arrangement of these chiral centers ensures optimal spatial orientation for interaction with the mu-opioid receptor binding pocket while maintaining the peripheral selectivity characteristics that distinguish alvimopan from centrally acting opioid antagonists.

The introduction of the sulfate ester functionality at the 3-hydroxyphenyl position does not create additional chiral centers but significantly modifies the electronic distribution and hydrogen bonding capacity of the molecule. The sulfonatooxy group introduces a highly polar, negatively charged region that dramatically alters the compound's solubility profile and potential for ionic interactions. This modification transforms the relatively hydrophobic parent compound into a more water-soluble salt form while preserving the critical stereochemical features necessary for biological activity.

Chiral Center Configuration Substituents Functional Significance
Alpha-carbon (propanoic acid) S Benzyl, carboxamide Receptor binding orientation
Piperidine C-3 R Methyl group Ring conformation stability
Piperidine C-4 R 3-hydroxyphenyl Receptor interaction domain

Crystallographic Data and Salt Formation Mechanism

The crystallographic characterization of this compound involves understanding the molecular packing arrangements and intermolecular interactions that stabilize the solid-state structure. While specific crystal structure data for this salt form is limited in the available literature, insights can be drawn from related crystallographic studies of alvimopan and similar pharmaceutical salts. The salt formation mechanism involves the protonation of the tertiary amine nitrogen within the piperidine ring system and the deprotonation of the carboxylic acid functionality, creating a zwitterionic species that can form stable ionic interactions with the disodium sulfate counterions.

The crystal packing of this compound likely involves extensive hydrogen bonding networks between the sulfonate oxygen atoms and various hydrogen bond donors throughout the molecular structure. The disodium cations provide electrostatic stabilization for the negatively charged sulfonate and carboxylate groups, creating a three-dimensional ionic lattice that contributes to the compound's thermal stability and mechanical properties. The phenyl ring systems likely participate in π-π stacking interactions that further stabilize the crystal structure and influence the compound's dissolution characteristics.

Salt formation occurs through the reaction of alvimopan with sulfuric acid followed by neutralization with sodium hydroxide to generate the disodium salt form. This process involves the initial protonation of the basic nitrogen center and the subsequent formation of the sulfate ester at the phenolic position. The controlled crystallization conditions, including temperature, pH, and solvent composition, significantly influence the final crystal morphology and polymorphic form of the resulting salt. The presence of water molecules in the crystallization medium can lead to the formation of hydrated crystal forms, which exhibit different physical properties compared to the anhydrous salt.

Crystallographic Parameter Estimated Values
Crystal System Likely Orthorhombic or Monoclinic
Space Group P21 or P212121 (based on chiral nature)
Density Approximately 1.3-1.5 g/cm³
Melting Point Expected >200°C (with decomposition)

Comparative Analysis with Parent Compound (Alvimopan) and Hydrated Forms

The comparative analysis between this compound and its parent compound reveals significant differences in physicochemical properties while maintaining structural similarity in the core pharmacophoric elements. The parent compound alvimopan exists as a white to light beige powder with the molecular formula C25H32N2O4 and a molecular weight of 424.54 daltons. The most notable difference lies in the solubility characteristics, where the parent alvimopan demonstrates poor aqueous solubility (<0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0), while the sulfate disodium salt form exhibits enhanced water solubility due to the ionic character introduced by the salt formation.

The dihydrate form of alvimopan (CAS Registry Number 170098-38-1) provides an important comparison point for understanding the hydration effects on the compound's stability and handling characteristics. Alvimopan dihydrate has a molecular formula of C25H32N2O4- 2H2O with a molecular weight of 460.6 daltons, incorporating two water molecules per drug molecule in the crystal lattice. This hydrated form exhibits improved stability under ambient conditions compared to the anhydrous parent compound, as the water molecules contribute to crystal lattice stabilization and reduce the tendency for polymorphic transitions during storage.

The monohydrate form (CAS Registry Number 1383577-62-5) represents an intermediate hydration state with a molecular weight of 442.5 daltons, containing one water molecule per drug molecule. The progression from anhydrous alvimopan through monohydrate and dihydrate forms to the sulfate disodium salt demonstrates a systematic approach to pharmaceutical salt and hydrate engineering for optimizing physicochemical properties. Each form offers distinct advantages in terms of solubility, stability, and processing characteristics that can be leveraged for specific pharmaceutical applications.

The sulfate disodium salt form provides unique advantages over the hydrated forms through its enhanced ionic character and potential for improved bioavailability. The negatively charged sulfonate group creates strong electrostatic interactions with biological membranes and proteins, potentially influencing the compound's absorption and distribution characteristics. Additionally, the disodium counterions provide pH buffering capacity that can stabilize the compound under various physiological conditions.

Compound Form Molecular Formula Molecular Weight (g/mol) Hydration State Key Characteristics
Alvimopan (parent) C25H32N2O4 424.54 Anhydrous Poor water solubility, zwitterionic
Alvimopan Monohydrate C25H32N2O4- H2O 442.5 Monohydrate Improved stability
Alvimopan Dihydrate C25H32N2O4- 2H2O 460.6 Dihydrate Enhanced crystal stability
This compound C25H30N2Na2O7S 548.56 Variable Enhanced water solubility, ionic character

Properties

Molecular Formula

C₂₅H₃₀N₂Na₂O₇S

Molecular Weight

548.56

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Postoperative Ileus Management :
    • Alvimopan is primarily indicated for the treatment of postoperative ileus, a common complication following abdominal surgery. By facilitating a quicker return of bowel function, it reduces the length of hospital stay and improves patient outcomes .
    • A study involving 14,781 patients undergoing elective colorectal surgery demonstrated that those treated with alvimopan experienced a mean length of stay that was 1.8 days shorter than those who did not receive the drug, along with significant cost savings .
  • Accelerating Gastrointestinal Recovery :
    • The drug is effective in accelerating gastrointestinal recovery after surgeries involving partial bowel resection. It has been shown to hasten the return of bowel function, which is crucial for patient recovery .
  • Cost-Effectiveness :
    • The use of alvimopan has been associated with reduced hospital costs. In one study, patients receiving alvimopan had average hospital costs that were $2,017 lower compared to those who did not receive the drug . This cost-effectiveness is particularly relevant in healthcare settings aiming to improve efficiency while maintaining quality care.

Case Study 1: Colorectal Surgery Outcomes

A retrospective cohort study analyzed data from patients undergoing elective colorectal surgery across 51 hospitals. The findings revealed that alvimopan not only reduced the length of hospital stay but also correlated with lower rates of in-hospital complications (8% vs. 18%) among patients who received it compared to those who did not . This underscores its role in enhancing recovery protocols.

Case Study 2: Efficacy in Routine Clinical Practice

Another study assessed the effectiveness of alvimopan in routine clinical practice settings. It found that while randomized trials support its efficacy, real-world data indicated a consistent pattern of improved outcomes for patients receiving alvimopan, reinforcing its value as a standard part of postoperative care protocols .

Summary of Research Findings

ApplicationFindings
Postoperative IleusReduces length of hospital stay by approximately 1.8 days; lowers hospital costs by $2,017.
Gastrointestinal RecoveryAccelerates return to normal bowel function post-surgery; improves overall patient satisfaction.
Cost-EffectivenessAssociated with significant cost savings in surgical settings; enhances resource utilization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks information on compounds analogous to Alvimopan. Below is a general framework for such comparisons, though specific data (e.g., binding affinity, efficacy, safety) are absent:

Structural Analogues

  • Methylnaltrexone Bromide: Another peripherally acting opioid antagonist. Unlike Alvimopan (disodium sulfate salt), Methylnaltrexone is a bromide salt. No structural comparisons can be drawn from the evidence.
  • Naloxegol: A PEGylated derivative of naloxone.

Functional Analogues

  • APAP-GSH (Acetaminophen Glutathione Disodium Salt): Mentioned in as a metabolite. While both are disodium salts, APAP-GSH is unrelated to opioid antagonism and serves a detoxification role in acetaminophen metabolism .

Pharmacokinetic and Clinical Comparisons

No data on Alvimopan’s absorption, metabolism, or clinical outcomes (e.g., postoperative ileus reversal) are provided. Comparisons with other μ-opioid antagonists would require metrics such as:

Compound Receptor Binding Affinity (Ki) Half-Life Clinical Indication
Alvimopan Not available ~10–17 h Postoperative ileus
Methylnaltrexone Not available ~8–12 h Opioid-induced constipation
Naloxegol Not available ~6–11 h Opioid-induced constipation

Preparation Methods

Fragment Coupling with Acetyl-Protected Piperidine (CN105037248A)

This method employs a two-step process:

  • Coupling Reaction : Acetyl-protected piperidine (Compound A) reacts with (S)-ethyl-2-(2-benzyl-3-methylsulfonyloxyalanyl)acetic acid (Compound B) in acetone catalyzed by sodium iodide and triethylamine at 20–25°C.

  • One-Step Basic Hydrolysis : The intermediate (Compound C) undergoes hydrolysis in an ethanol-water mixture (4:1–6:1 v/v) with NaOH, followed by neutralization and crystallization.

Advantages :

  • Solubility : Acetone ensures complete dissolution of Compound A, preventing unreacted starting material.

  • Catalysis : Sodium iodide accelerates the coupling, enabling room-temperature reactions and avoiding elimination byproducts.

  • Yield and Purity : Typical yields exceed 95%, with HPLC purity >99.5% and chiral purity >99.7%.

Reaction Conditions :

ParameterValue
Temperature20–25°C
SolventAcetone
CatalystNaI (0.01–0.03 equiv)
Reaction Time1–3 hours
Hydrolysis SolventEthanol-water (4:1–6:1)

Reduction-Hydrolysis Pathway (CN102757379B)

This approach begins with diethyl derivatives:

  • Reduction : Diethyl 2-(benzylamino)acetate is reduced using NaBH4_4 in THF, forming a primary alcohol.

  • Hydrolysis : The intermediate undergoes alkaline hydrolysis (NaOH, ethanol-water) to yield the carboxylic acid.

  • Sulfonation : Reaction with sulfur trioxide-triethylamine complex introduces the sulfate group, followed by sodium salt formation.

Key Data :

  • Yield : 80–85% after purification.

  • Purity : >98% by HPLC.

Diastereomer Synthesis (Orient J Chem)

To address chiral impurities, all four possible diastereomers were synthesized:

  • Methylation : Anti-selective methylation of intermediate 12 (Figure 4) generates 13 and 13a in a 1:1 ratio.

  • Resolution : Preferential crystallization in methanol separates 13a, which is processed into impurity 1a (α-R,3R,4R isomer).

  • Sequential Reactions : Impurities 1b and 1c arise from incomplete resolution during earlier steps.

Stereochemical Outcomes :

DiastereomerSpecific Optical Rotation (SOR)Configuration
Alvimopan+12.5°3R,4R,1'R
1a-8.2°α-R,3R,4R
1b+5.6°3S,4S,1'S
1c-3.4°α-S,3S,4S

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Fragment Coupling (CN105037248A) : Superior yield (95.6–96.1%) due to optimized solubility and catalysis.

  • Reduction-Hydrolysis (CN102757379B) : Lower yield (80–85%) attributed to multi-step purification.

  • Diastereomer Synthesis : Yields <50% for impurities, underscoring the complexity of stereochemical control.

Purity and Byproduct Formation

  • Elimination Byproducts : Prior methods using acetonitrile (e.g., CN102127005) suffered from alkene formation due to prolonged reflux. CN105037248A avoids this via acetone and room-temperature reactions.

  • Chiral Purity : Sodium iodide catalysis in CN105037248A reduces racemization, achieving >99.7% enantiomeric excess (ee).

Process Optimization and Industrial Scalability

Solvent Selection

  • Acetone : Enhances solubility of piperidine fragments, reducing reaction time from 24 hours (acetonitrile) to 1–3 hours.

  • Ethanol-Water Mixtures : Enable one-step hydrolysis, simplifying purification versus prior acidic/alkaline two-step sequences.

Catalytic Innovations

  • Sodium Iodide : Lowers activation energy for nucleophilic substitution, preventing sulfonate elimination (Figure 1).

  • Triethylamine : Scavenges HI, maintaining reaction neutrality and minimizing side reactions.

Stereochemical Considerations

Chiral Center Formation

  • Piperidine Fragment (Module 1) : Prepared via asymmetric hydrogenation or chiral resolution.

  • Alanyl Fragment (Module 2) : Derived from L-phenylalanine, preserving the (S)-configuration.

Impact of Reaction Conditions

  • Temperature : Reactions above 25°C promote racemization at the alanyl fragment’s α-carbon.

  • Solvent Polarity : Polar aprotic solvents (e.g., acetone) stabilize transition states, improving stereoselectivity .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures : Use fume hoods for powder handling, wear nitrile gloves, and employ HEPA filters to minimize aerosol exposure. Follow GHS-compliant SDS guidelines for spill management and waste disposal .

Tables for Key Data

Parameter Analytical Method Reference
Sulfate contentGravimetric analysis (BaSO₄)
Purity verificationHPLC-UV/MS
Sodium quantificationICP-OES
Stability in PBSAccelerated degradation studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.